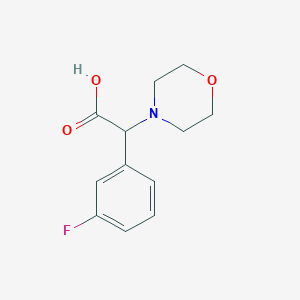

2-(3-Fluorophenyl)-2-morpholinoacetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14FNO3 |

|---|---|

Molecular Weight |

239.24 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-2-morpholin-4-ylacetic acid |

InChI |

InChI=1S/C12H14FNO3/c13-10-3-1-2-9(8-10)11(12(15)16)14-4-6-17-7-5-14/h1-3,8,11H,4-7H2,(H,15,16) |

InChI Key |

WMLCDNYERRLQSF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(C2=CC(=CC=C2)F)C(=O)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Molecular Design

Rational Design Principles for 2-(3-Fluorophenyl)-2-morpholinoacetic Acid Derivatives

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.net Its small size, similar to a hydrogen atom, combined with its high electronegativity, can significantly alter a compound's properties. emerginginvestigators.org In the context of this compound, the fluorine atom at the 3-position of the phenyl ring is expected to have several profound effects.

The strong electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups and modulate the electronic properties of the aromatic ring, which can be crucial for binding to target proteins. researchgate.net The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.netemerginginvestigators.org This increased stability can lead to an improved pharmacokinetic profile. Furthermore, fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially strengthening the binding affinity of the molecule to its biological target. researchgate.netscilit.com SAR studies on related compounds have shown that the position of fluorine on the phenyl ring is critical; for instance, moving a fluorine atom from the 3- or 4-position to the 2-position can sometimes lead to a significant decrease in potency, possibly due to unfavorable steric hindrance or conformational changes. nih.gov

The carboxylic acid group is a highly polar functional group and a key feature in approximately 25% of all commercial pharmaceuticals. wiley-vch.deresearchgate.net In this compound, the carboxylic acid moiety is critical for target engagement. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). researchgate.net At physiological pH, it is typically ionized to form a carboxylate anion, which can form strong ionic interactions or salt bridges with positively charged residues, such as arginine or lysine, in a protein's binding site. wiley-vch.de

While crucial for activity, the carboxylate group can sometimes limit a drug's ability to cross biological membranes, affecting its bioavailability. nih.gov To overcome this, medicinal chemists may employ a prodrug strategy or replace the carboxylic acid with a bioisostere—a different functional group with similar physical and chemical properties. wiley-vch.denih.gov The development of novel carboxylic acid substitutes that maintain or improve the pharmacological profile is an area of continuous innovation in drug design. nih.gov

Beyond the foundational fluorine atom, further substitution on the phenyl ring provides a powerful avenue for optimizing compound potency and selectivity. The nature, size, and position of these substituents can dramatically alter the molecule's interaction with its target. SAR studies on related aryl-containing scaffolds have demonstrated a clear preference for electron-withdrawing groups in many cases. nih.gov

For instance, in studies of similar compound classes, adding chloro or trifluoromethyl groups to the phenyl ring often enhances biological activity. The synergistic effect of a 3,4-dichloro substitution pattern has been noted for improving potency in other drug discovery programs. nih.gov Conversely, introducing larger aromatic systems can sometimes be detrimental to activity. kcl.ac.uk The table below illustrates hypothetical SAR data based on principles observed in related compound series, showing how different substituents on the phenyl ring of a hypothetical derivative series could modulate potency.

| Compound ID | Phenyl Ring Substitution | Relative Potency (IC₅₀) | Citation |

|---|---|---|---|

| Parent | 3-Fluoro | 1.0x | |

| A-1 | 3-Fluoro, 4-Chloro | 5.0x | nih.gov |

| A-2 | 3-Fluoro, 4-Trifluoromethyl | 4.5x | nih.gov |

| A-3 | 3-Fluoro, 4-Methoxy | 0.8x | nih.gov |

| A-4 | 2-Fluoro, 3-Trifluoromethyl | 0.1x | nih.gov |

This table presents illustrative data based on established SAR principles to show potential effects of substitution.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational methods are indispensable tools in modern drug discovery, providing deep insights into the relationship between a molecule's structure and its biological activity. These techniques allow for the prediction of molecular properties and interactions, guiding the synthesis of more effective and specific derivatives.

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate the electronic structure and geometry of molecules like this compound. emerginginvestigators.orgnih.gov These calculations can accurately predict the molecule's three-dimensional shape, the distribution of electron density (molecular electrostatic potential), and the energies of its frontier molecular orbitals (HOMO and LUMO). nih.gov This information is vital for understanding the molecule's reactivity and how it will interact with a biological target.

Conformational analysis is particularly crucial for flexible molecules. The relative orientation of the 3-fluorophenyl group, the morpholine (B109124) ring, and the carboxylic acid is not fixed and can adopt various low-energy shapes (conformers). It is widely believed that only one or a few of these conformers are "bioactive," meaning they have the correct shape to bind to the target. nih.gov Computational methods can identify these preferred conformations in different environments, such as in a vacuum or in a solvent like water. nih.gov By understanding the likely bioactive conformation, chemists can design more rigid analogs that are "locked" into this favorable shape, potentially leading to a significant increase in potency and selectivity. nih.gov

Quantum Chemical Calculations and Conformational Analysis

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. nih.gov Such studies can provide valuable insights into the conformational preferences, charge distribution, and reactivity of this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and bioactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich morpholine and phenyl rings, while the LUMO may be distributed over the carboxylic acid group and the phenyl ring.

Table 1: Predicted Geometrical Parameters of this compound from Theoretical DFT Calculations Note: The following data is hypothetical and based on general principles of DFT calculations for similar organic molecules, as specific experimental data for this compound is not available.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-F | 1.35 |

| C=O | 1.23 |

| C-O (acid) | 1.34 |

| C-N (morpholine) | 1.47 |

| **Bond Angles (°) ** | |

| C-C-F | 118.5 |

| O=C-O | 123.0 |

| C-N-C (morpholine) | 109.5 |

| Dihedral Angles (°) | |

| Phenyl-C-C-N | 65.0 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

In the absence of specific published docking studies for this compound, a hypothetical docking simulation can be conceptualized. The choice of a target protein would depend on the therapeutic area of interest. For instance, given the presence of the morpholine ring, a common scaffold in kinase inhibitors, a relevant protein kinase could be selected as the target.

The docking simulation would predict the binding mode and affinity of the compound within the active site of the target protein. The key interactions contributing to the binding affinity would be identified. The 3-fluorophenyl group could engage in hydrophobic interactions and potentially form halogen bonds. The morpholine ring's oxygen and nitrogen atoms, along with the carboxylic acid group, could act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active site. The predicted binding energy would provide a quantitative measure of the binding affinity.

Table 2: Hypothetical Molecular Docking Results of this compound with a Putative Protein Target Note: This data is illustrative and based on general principles of molecular docking simulations.

| Interacting Residue | Interaction Type | Distance (Å) |

| Amino Acid | ||

| Asp 145 | Hydrogen Bond (with -COOH) | 2.1 |

| Lys 68 | Hydrogen Bond (with morpholine O) | 2.8 |

| Phe 82 | π-π Stacking (with phenyl ring) | 3.5 |

| Leu 132 | Hydrophobic Interaction | 4.2 |

| Predicted Binding Energy (kcal/mol) | -7.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.

A QSAR study for a series of derivatives of this compound would involve synthesizing and testing a library of related compounds. The biological activity data, such as the half-maximal inhibitory concentration (IC50), would be correlated with various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Through statistical methods like multiple linear regression or machine learning algorithms, a QSAR equation would be developed. This equation would quantify the contribution of each descriptor to the biological activity. A robust QSAR model would have high predictive power, as assessed by internal and external validation techniques. Such a model would be invaluable for the in-silico screening of virtual libraries of compounds and for prioritizing the synthesis of the most promising candidates.

Table 3: Exemplar Data for a Hypothetical QSAR Study of this compound Analogs Note: This table presents a simplified, hypothetical dataset to illustrate the components of a QSAR study.

| Compound | log(1/IC50) | logP | Molecular Weight | Polar Surface Area |

| Analog 1 | 5.2 | 2.1 | 239.24 | 58.6 |

| Analog 2 | 4.8 | 2.5 | 253.27 | 58.6 |

| Analog 3 | 5.5 | 1.9 | 225.21 | 62.7 |

| Analog 4 | 4.5 | 3.0 | 267.30 | 58.6 |

Biological Target Identification and Mechanism of Action Research

Elucidation of Cellular and Molecular Mechanisms

The precise cellular and molecular mechanisms of action for 2-(3-Fluorophenyl)-2-morpholinoacetic acid remain uncharacterized in the available scientific literature.

No studies have been published that identify specific protein binding partners for this compound or that provide data on its engagement with any biological target within a cellular context.

Based on a comprehensive search of available scientific literature, there is currently no published research detailing the biological target identification or mechanism of action for this compound. The specific enzyme inhibition profiles and protein binding interactions requested for this article are not available in the public domain. Therefore, the data tables and detailed research findings for the specified outline could not be generated.

Investigation of Downstream Cellular Pathway Modulation

A thorough search of scientific databases and research publications has yielded no studies investigating the modulation of downstream cellular pathways by This compound . Research into how this compound might affect specific signaling cascades, such as MAPK/ERK, PI3K/Akt, or other critical cellular pathways, has not been published. Therefore, no data is available to create a table on its pathway modulation effects.

Analysis of Molecular Interactions with Biomolecules (e.g., DNA, RNA, Lipids)

There is no available research detailing the molecular interactions between This compound and key biological macromolecules. Studies involving techniques such as isothermal titration calorimetry, surface plasmon resonance, or molecular docking to analyze its binding affinity and interaction with proteins, DNA, RNA, or lipids have not been reported. As a result, no findings on its specific molecular binding targets can be presented.

Impact on Cellular Processes (e.g., oxidative stress, cell growth, cell cycle progression, apoptosis)

Specific investigations into the effects of This compound on fundamental cellular processes are absent from the current scientific literature. There are no published reports or data on its potential to induce or inhibit:

Oxidative Stress: No studies were found that measure markers of oxidative stress, such as reactive oxygen species (ROS) levels or antioxidant enzyme activity, in response to this compound.

Cell Growth: Proliferation assays (e.g., MTT, BrdU) to determine the compound's effect on cell growth have not been documented.

Cell Cycle Progression: There is no data from flow cytometry or other analyses to indicate whether this compound causes arrest at any phase of the cell cycle.

Apoptosis: Studies to assess apoptotic markers, such as caspase activation or DNA fragmentation, following treatment with this compound are not available.

Due to this lack of empirical data, it is not possible to generate data tables or provide detailed research findings on the impact of This compound on these cellular processes.

Preclinical Biological and Pharmacological Investigations

In Vitro Pharmacological Profiling of 2-(3-Fluorophenyl)-2-morpholinoacetic Acid

Extensive literature searches did not yield specific public data on the in vitro pharmacological profiling of this compound. Therefore, detailed information regarding its enzyme inhibition and cell-based functional assays is not available at this time.

Enzyme Inhibition Assays

No publicly available studies detailing the inhibitory activity of this compound against specific enzymes were found.

Cell-Based Functional Assays

Information regarding the effects of this compound in cell-based functional assays is not present in the public domain.

Cell Proliferation and Viability Assays

Specific data from cell proliferation and viability assays for this compound are not publicly documented.

Cytotoxicity Assessments in Cultured Cell Lines

No specific data on the cytotoxicity of this compound in cultured cell lines could be located in publicly accessible research.

Preclinical Metabolic and Pharmacokinetic (PK) Characterization

Detailed preclinical metabolic and pharmacokinetic characterization of this compound is not available in the public record.

In Vitro Metabolic Stability Studies

No published research was identified that describes the in vitro metabolic stability of this compound.

Identification and Characterization of Metabolites

Currently, there is a lack of publicly available scientific literature detailing the specific metabolic pathways of this compound in preclinical models. In silico, or computer-based, predictions suggest that the metabolism of this compound could follow several potential routes, primarily involving modifications to the fluorophenyl and morpholine (B109124) rings, as well as the acetic acid side chain.

One predicted metabolic pathway is the hydroxylation of the fluorophenyl ring. This process, catalyzed by cytochrome P450 enzymes, could introduce a hydroxyl group at various positions on the aromatic ring, leading to the formation of phenolic metabolites. The position of the fluorine atom may influence the regioselectivity of this hydroxylation.

Another potential metabolic transformation is the oxidation of the morpholine ring. This could result in the formation of N-oxides or the opening of the morpholine ring to yield more polar derivatives. Additionally, the secondary amine within the morpholine ring could undergo N-dealkylation.

The carboxylic acid group of this compound could also be a site for metabolic conjugation. This may involve glucuronidation, where glucuronic acid is attached to the carboxylic acid moiety, or conjugation with amino acids such as glycine. These conjugation reactions would significantly increase the water solubility of the parent compound, facilitating its excretion.

It is important to emphasize that these are predicted metabolic pathways, and experimental verification through in vitro studies with liver microsomes or hepatocytes, and in vivo studies in animal models, is required to definitively identify and characterize the metabolites of this compound.

Table 1: Predicted Metabolites of this compound

| Putative Metabolite | Predicted Metabolic Pathway |

| Hydroxylated fluorophenyl derivatives | Aromatic hydroxylation |

| Morpholine N-oxide | N-oxidation of the morpholine ring |

| Ring-opened morpholine derivatives | Oxidative cleavage of the morpholine ring |

| N-dealkylated metabolites | N-dealkylation of the morpholine ring |

| Glucuronide conjugate | Glucuronidation of the carboxylic acid |

| Amino acid conjugates | Conjugation of the carboxylic acid with amino acids |

Preclinical Pharmacokinetic Parameter Determination for Research Applications

Detailed preclinical pharmacokinetic data for this compound is not currently available in the public domain. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, which is critical for the design and interpretation of pharmacological research.

For a compound like this compound, initial pharmacokinetic assessments in preclinical species such as rodents (e.g., mice or rats) would be necessary. These studies would typically involve administering the compound through relevant routes, such as intravenous and oral, and collecting blood samples at various time points to measure the concentration of the parent compound and any identified major metabolites.

The data obtained from these studies would be used to calculate key pharmacokinetic parameters. These parameters provide insights into how the compound behaves in the body and are crucial for establishing a relationship between the dose, exposure, and pharmacological effect.

Table 2: Key Preclinical Pharmacokinetic Parameters to be Determined for this compound

| Pharmacokinetic Parameter | Description |

| Absorption | |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |

| Tmax (h) | The time to reach the maximum plasma concentration after administration. |

| Cmax (ng/mL) | The maximum plasma concentration achieved after administration. |

| Distribution | |

| Volume of distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Metabolism | |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

| Excretion | |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. |

The determination of these parameters is fundamental for guiding further preclinical development, including the design of efficacy and toxicology studies. Without such data, the interpretation of any observed biological activity of this compound remains challenging.

Potential Research Applications and Future Directions

Development as Chemical Biology Probes for Pathway Elucidation

A primary application for a bioactive molecule like 2-(3-Fluorophenyl)-2-morpholinoacetic acid is its development into a chemical probe. Such probes are essential tools for dissecting complex biological pathways. The process involves strategically modifying the parent compound to incorporate reporter or reactive groups without significantly diminishing its biological activity. nih.gov

To serve as a probe for pathway elucidation, the core structure of this compound would be derivatized. This typically involves adding a photoaffinity label (PAL), such as a diazirine or benzophenone, and a bio-orthogonal handle, like an alkyne or azide. nih.gov Upon binding to its cellular target, the PAL can be activated by UV light to form a covalent bond, permanently tagging the target protein. The bio-orthogonal handle then allows for the attachment of a reporter tag (e.g., a fluorescent dye or biotin) via "click chemistry," enabling visualization and isolation of the target protein-probe complex. nih.gov This strategy allows researchers to identify the specific cellular components with which the compound interacts, providing direct insight into its mechanism of action.

The development pipeline for such a probe is a multi-step process, as illustrated in the table below.

Table 1: Hypothetical Development Pipeline for a Chemical Probe

| Phase | Objective | Key Modifications to Parent Compound | Example Techniques |

|---|---|---|---|

| 1. Hit Characterization | Confirm biological activity and identify a preliminary phenotype. | None | Phenotypic Screening, Cell-based Assays |

| 2. Probe Design & Synthesis | Incorporate reactive and reporter functionalities. | Addition of a diazirine and a terminal alkyne. | Multi-step organic synthesis. |

| 3. Probe Validation | Ensure the probe retains biological activity and target engagement. | Minimal structural changes to preserve binding affinity. | Competitive Binding Assays, Western Blot |

| 4. Target Identification | Isolate and identify the cellular target(s). | Covalent crosslinking and bio-orthogonal ligation. | Mass Spectrometry-based Chemoproteomics. chemrxiv.org |

| 5. Pathway Analysis | Elucidate the biological pathway modulated by the target. | Use of the validated probe to study downstream effects. | Transcriptomics, Metabolomics |

By converting hits from phenotypic screens into robust chemical probes, researchers can translate a compound-induced effect into a well-defined cellular target and mechanism. nih.gov

Utility as Tool Compounds in Biological Systems Research

Once the biological target and mechanism of action for this compound are thoroughly characterized, it can be utilized as a "tool compound." Unlike a probe designed for target identification, a tool compound is used to selectively perturb a biological system to study its function. nih.gov The reliability of experimental outcomes depends heavily on the quality of the tool compound, which must possess well-defined properties.

An ideal tool compound exhibits high potency, selectivity for its intended target over other related proteins, and appropriate physicochemical properties to ensure its effectiveness in the desired biological context (e.g., cell permeability for intracellular targets). nih.gov The development of this compound into a tool compound would require rigorous characterization against a panel of potential off-targets to confirm its specificity. This ensures that the observed biological effects can be confidently attributed to the modulation of its primary target.

Table 2: Key Characteristics of an Ideal Tool Compound

| Characteristic | Description | Importance for Research |

|---|---|---|

| Potency | The concentration of the compound required to produce a specific biological effect (e.g., IC₅₀ or EC₅₀). | High potency (typically nanomolar) allows for use at low concentrations, minimizing off-target effects. |

| Selectivity | The degree to which a compound binds to its intended target versus other proteins. | High selectivity ensures that the observed phenotype is a direct result of modulating the target of interest. |

| Cell Permeability | The ability of the compound to cross the cell membrane and reach intracellular targets. | Essential for studying cellular processes in live-cell experiments. nih.gov |

| Defined Mechanism | A well-understood mode of action (e.g., inhibitor, activator, antagonist). | Allows for precise interpretation of experimental results. |

| Chemical Stability | Resistance to degradation under experimental conditions. | Ensures consistent and reproducible effects over the course of an experiment. |

As a validated tool compound, this compound could be used to investigate the physiological and pathological roles of its target protein in various disease models.

Foundation for Novel Therapeutic Agent Development

The scaffold of this compound possesses features that make it an attractive starting point for the development of new therapeutic agents. The synthesis of small molecules to probe biological space is a critical aspect of discovering new drugs. researchgate.net The process of optimizing a lead compound involves iterative chemical modifications to enhance its drug-like properties, a field known as medicinal chemistry.

The development process would focus on establishing a Structure-Activity Relationship (SAR). This involves synthesizing a library of analogues where specific parts of the molecule—the fluorophenyl ring, the morpholine (B109124) moiety, and the carboxylic acid group—are systematically altered. For instance, the position of the fluorine atom on the phenyl ring could be changed, or it could be replaced with other substituents to modulate binding affinity and metabolic stability. The morpholine ring could be replaced with other heterocycles to explore different spatial arrangements and interactions with the target. mdpi.com These new analogues would then be tested to see how the changes affect potency, selectivity, and pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

| Acetic Acid Moiety | Convert to an ester, amide, or bioisostere like a tetrazole. | Modulate pro-drug potential, cell permeability, and target engagement. | The carboxylic acid is often a key interaction point but can limit oral bioavailability. |

This systematic approach, guided by SAR data, aims to transform a promising hit compound into a drug candidate with an optimal balance of efficacy and safety. mdpi.com

Advancement of Analytical Methods for Compound Quantification and Detection in Biological Matrices

A critical, yet often overlooked, aspect of developing a research compound is the creation of robust analytical methods for its detection and quantification. To understand the pharmacokinetic and pharmacodynamic relationships of this compound, researchers must be able to accurately measure its concentration in complex biological matrices such as plasma, urine, and tissue homogenates.

The gold standard for small molecule quantification in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Developing an LC-MS/MS method involves several key steps:

Method Development: Optimizing chromatographic conditions (column, mobile phase) to achieve good separation from endogenous matrix components and mass spectrometric parameters (ionization source, precursor/product ion transitions) for sensitive and selective detection.

Sample Preparation: Devising a protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently extract the analyte from the biological matrix while removing interfering substances.

Method Validation: Rigorously testing the method according to regulatory guidelines to ensure it is reliable and reproducible. Key validation parameters include accuracy, precision, linearity, range, selectivity, and stability.

Table 4: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the lower limit). |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the lower limit). |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the analyte's retention time. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio typically >10. |

A validated analytical method is indispensable for preclinical studies, enabling the correlation of compound exposure levels with observed biological effects and therapeutic outcomes.

Q & A

Q. What are the key considerations in synthesizing 2-(3-Fluorophenyl)-2-morpholinoacetic acid, and what methodological approaches are recommended?

Synthesis of this compound involves coupling a fluorinated phenylacetic acid derivative with morpholine. Critical considerations include:

- Precursor selection : Use of 2-(3-fluorophenyl)acetic acid (CAS 331-25-9, MW 154.14) as a starting material to ensure regioselective substitution .

- Reaction conditions : Optimization of temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane or THF) to enhance coupling efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the morpholinoacetic acid derivative .

- Yield challenges : Fluorine’s electron-withdrawing effects may reduce reactivity, necessitating catalysts like DCC (dicyclohexylcarbodiimide) .

Q. How should researchers characterize this compound analytically?

Analytical validation requires multi-technique approaches:

- NMR spectroscopy : Confirm regiochemistry via H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and F NMR (δ -110 to -115 ppm for meta-fluorine) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect molecular ions ([M+H] at m/z 254.1) .

- Elemental analysis : Validate C, H, N, and F content against theoretical values (e.g., C: 56.69%, H: 5.16%, F: 7.48%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and respiratory protection (P-filter masks) to avoid inhalation .

- Hazard mitigation : Avoid skin/eye contact (H315, H319 hazards) and ensure ventilation due to potential respiratory irritation (H335) .

- Storage : Store in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling reactions?

Yield optimization strategies:

- Catalyst screening : Test alternatives to DCC, such as EDC·HCl, to reduce side reactions .

- Solvent effects : Compare polar aprotic solvents (DMF vs. THF) to enhance nucleophilic substitution of morpholine .

- Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps .

- Scale-up adjustments : Implement flow chemistry for improved heat dissipation and mixing efficiency .

Q. How do structural analogs of this compound compare in biological activity, and what methodological frameworks support such comparisons?

A comparative analysis of analogs (Table 1) reveals:

Q. Methodological frameworks :

- Molecular docking : Use AutoDock Vina to compare binding affinities to COX-2 or kinases .

- In vitro assays : Screen against enzyme panels (e.g., kinase profiling) to identify selectivity trends .

Q. How should researchers resolve contradictions in reported biological activity data for fluorinated phenylacetic acid derivatives?

Addressing discrepancies involves:

- Structural validation : Confirm compound purity and regiochemistry via X-ray crystallography .

- Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times) .

- Meta-analysis : Compare datasets across publications to identify outliers or confounding variables (e.g., solvent effects in cell-based assays) .

Q. What role does the fluorine substituent play in modulating the compound’s pharmacokinetic properties?

Fluorine’s impact includes:

- Lipophilicity : Increases logP by ~0.5 units, enhancing membrane permeability .

- Metabolic stability : Reduces oxidative metabolism in hepatic microsomes due to C-F bond strength .

- Target interactions : Alters electrostatic potential at binding sites, improving affinity for hydrophobic enzyme pockets .

Q. What advanced techniques are recommended for studying the compound’s interactions with biological targets?

Key methodologies:

Q. How can researchers design experiments to explore the compound’s potential as a kinase inhibitor?

Experimental design considerations:

- Kinase panel screening : Use Z’-LYTE or ADP-Glo assays across 100+ kinases to identify hits .

- Structure-activity relationship (SAR) : Synthesize derivatives with varied morpholine substituents or fluorine positions .

- Cellular validation : Test in cancer cell lines (e.g., HeLa, A549) with Western blotting for phospho-targets .

Q. What are the ecological implications of using fluorinated compounds like this in research?

Environmental considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.